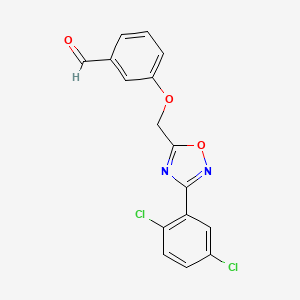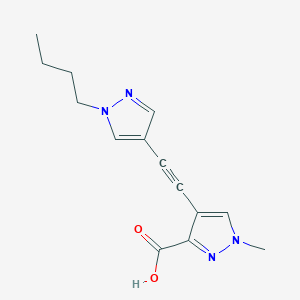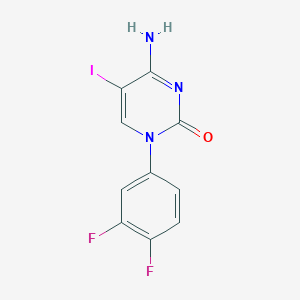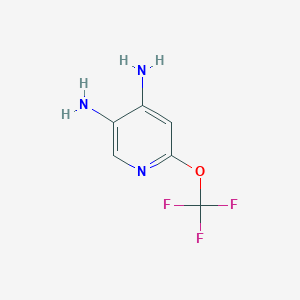![molecular formula C9H13BrN4O B11789245 2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11789245.png)
2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Metil-6,7-dihidro-1H-[1,2,3]triazolo[4,5-c]piridin-5(4H)-il)propan-1-ona es un compuesto orgánico sintético que pertenece a la clase de compuestos heterocíclicos. Este compuesto presenta un sistema de anillo triazolopiridínico, que es conocido por sus diversas actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(1-Metil-6,7-dihidro-1H-[1,2,3]triazolo[4,5-c]piridin-5(4H)-il)propan-1-ona típicamente involucra los siguientes pasos:
Formación del anillo triazolopiridínico: Esto se puede lograr mediante la ciclización de precursores apropiados bajo condiciones controladas.
Alquilación: El paso final implica la alquilación del anillo triazolopiridínico con un agente alquilante adecuado para obtener el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(1-Metil-6,7-dihidro-1H-[1,2,3]triazolo[4,5-c]piridin-5(4H)-il)propan-1-ona experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo se puede sustituir por otros nucleófilos en condiciones apropiadas.
Oxidación y reducción: El compuesto puede experimentar reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.
Reacciones de ciclización: El anillo triazolopiridínico puede participar en reacciones de ciclización para formar estructuras más complejas.
Reactivos y condiciones comunes
Sustitución: Los nucleófilos como las aminas, los tioles y los alcoholes se pueden usar en reacciones de sustitución, a menudo en presencia de una base.
Oxidación: Se pueden emplear agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se usan comúnmente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir una variedad de derivados de triazolopiridina sustituidos, mientras que la oxidación y la reducción pueden conducir a diferentes estados de oxidación del compuesto.
Aplicaciones Científicas De Investigación
1-(1-Metil-6,7-dihidro-1H-[1,2,3]triazolo[4,5-c]piridin-5(4H)-il)propan-1-ona tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de posibles agentes terapéuticos, particularmente aquellos que se dirigen a trastornos neurológicos e inflamatorios.
Estudios biológicos: El compuesto se emplea en estudios que investigan la actividad biológica de los derivados de triazolopiridina.
Ciencia de materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Síntesis química: El compuesto sirve como intermedio en la síntesis de moléculas más complejas para diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción de 1-(1-Metil-6,7-dihidro-1H-[1,2,3]triazolo[4,5-c]piridin-5(4H)-il)propan-1-ona implica su interacción con dianas moleculares y vías específicas. El sistema de anillo triazolopiridínico puede interactuar con enzimas, receptores y otras proteínas, modulando su actividad. Esta interacción puede conducir a diversos efectos biológicos, como actividades antiinflamatorias, neuroprotectoras o antimicrobianas.
Comparación Con Compuestos Similares
Compuestos similares
1-(1-Metil-6,7-dihidro-1H-[1,2,3]triazolo[4,5-c]piridin-5(4H)-il)propan-1-ona: Carece del átomo de bromo, lo que puede afectar su reactividad y actividad biológica.
2-Cloro-1-(1-metil-6,7-dihidro-1H-[1,2,3]triazolo[4,5-c]piridin-5(4H)-il)propan-1-ona: Estructura similar pero con un átomo de cloro en lugar de bromo, lo que lleva a diferentes propiedades químicas.
2-Yodo-1-(1-metil-6,7-dihidro-1H-[1,2,3]triazolo[4,5-c]piridin-5(4H)-il)propan-1-ona:
Unicidad
La presencia del átomo de bromo en 1-(1-Metil-6,7-dihidro-1H-[1,2,3]triazolo[4,5-c]piridin-5(4H)-il)propan-1-ona confiere una reactividad y actividad biológica únicas en comparación con sus análogos. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C9H13BrN4O |
|---|---|
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
2-bromo-1-(1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propan-1-one |
InChI |
InChI=1S/C9H13BrN4O/c1-6(10)9(15)14-4-3-8-7(5-14)11-12-13(8)2/h6H,3-5H2,1-2H3 |
Clave InChI |
VBACOGZUZOFTTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCC2=C(C1)N=NN2C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)
![1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789173.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)
![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)
![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)






![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)


